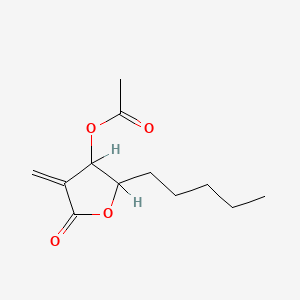
(4-Methylidene-5-oxo-2-pentyloxolan-3-yl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylidene-5-oxo-2-pentyloxolan-3-yl) acetate is a chemical compound with a unique structure that includes a five-membered oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylidene-5-oxo-2-pentyloxolan-3-yl) acetate typically involves the reaction of specific precursors under controlled conditions. One common method involves the condensation of a suitable aldehyde with an oxolane derivative. The reaction conditions often include the use of a base catalyst and a solvent such as ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields. The use of automated systems can also reduce the risk of human error and improve the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Methylidene-5-oxo-2-pentyloxolan-3-yl) acetate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed are often carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or alkanes.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent the decomposition of the reducing agent .
Scientific Research Applications
Chemistry
In chemistry, (4-Methylidene-5-oxo-2-pentyloxolan-3-yl) acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and metabolic pathways. Its reactivity makes it a valuable tool for investigating biochemical processes at the molecular level .
Medicine
Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties .
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials. Its ability to undergo various chemical reactions makes it a versatile intermediate for the synthesis of high-performance materials .
Mechanism of Action
The mechanism of action of (4-Methylidene-5-oxo-2-pentyloxolan-3-yl) acetate involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can disrupt metabolic pathways and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (4-Methylidene-5-oxo-2-pentyloxolan-3-yl) acetate
- 4-Substituted methylidene oxindoles : These compounds share a similar structural motif and exhibit comparable reactivity and biological activities .
Uniqueness
What sets this compound apart from similar compounds is its specific oxolane ring structure, which imparts unique chemical and physical properties. This structural feature allows for a broader range of chemical modifications and applications compared to other related compounds .
Properties
CAS No. |
76299-63-3 |
|---|---|
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(4-methylidene-5-oxo-2-pentyloxolan-3-yl) acetate |
InChI |
InChI=1S/C12H18O4/c1-4-5-6-7-10-11(15-9(3)13)8(2)12(14)16-10/h10-11H,2,4-7H2,1,3H3 |
InChI Key |
OURKYXSASPBBRG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1C(C(=C)C(=O)O1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















